

GHP-88309: Application and Protocols for Use in Human Airway Organoid Models

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Compound of Interest

Compound Name: GHP-88309

Cat. No.: B15567454

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Introduction

GHP-88309 is a potent, orally bioavailable, non-nucleoside inhibitor of the paramyxovirus polymerase.^{[1][2][3][4]} It demonstrates broad-spectrum activity against a range of paramyxoviruses, including human parainfluenza viruses (HPIVs) and measles virus (MeV), by targeting a conserved site in the viral polymerase (L) protein.^[1] The mechanism of action involves blocking the initiation phase of viral RNA synthesis. Human airway organoids (HAOs), particularly well-differentiated primary human bronchial tracheal airway epithelium cultures grown at an air-liquid interface (3D-ALI-HBTEC), serve as a highly relevant physiological model to evaluate the antiviral efficacy of compounds like **GHP-88309** against respiratory viruses.

Data Presentation

Antiviral Potency and Cytotoxicity in 3D-ALI-HBTEC Models

Virus Isolate	GHP-88309 EC50 (nM)	Reference
HPIV1 isolate 5F6	280	
HPIV3 isolate 10L3	90	
HPIV3 isolate 9R4	105	
HPIV3-JS	~70-80	

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

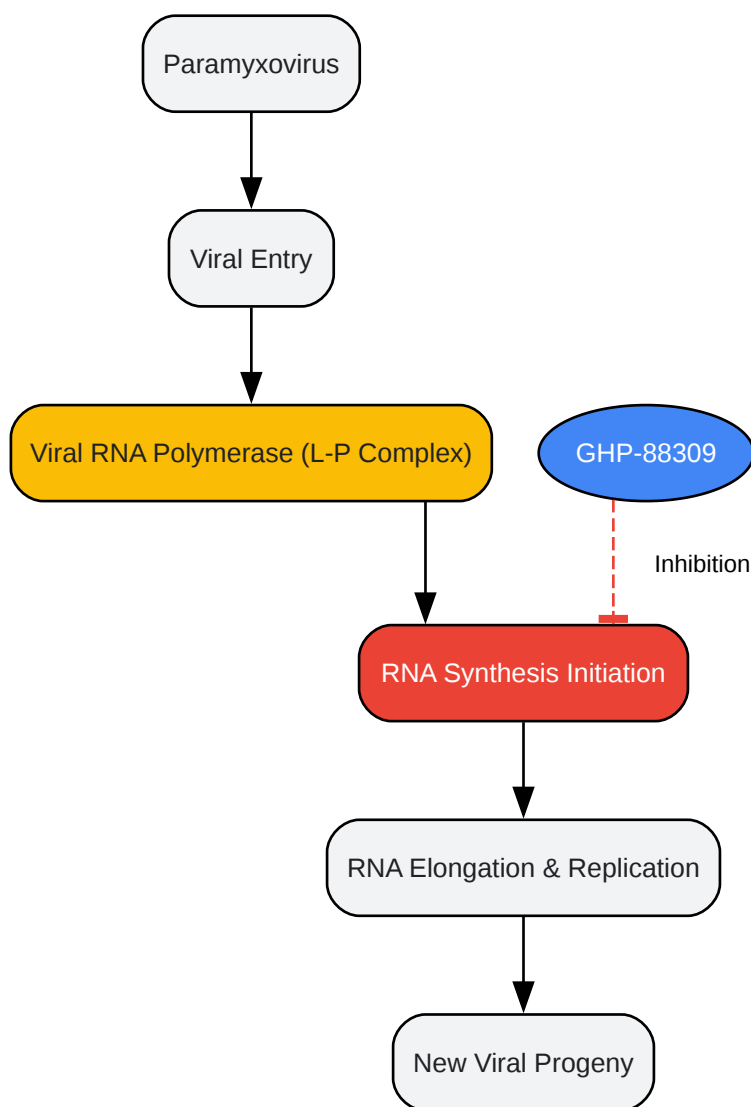
Cytotoxicity in 3D-ALI-HBTEC Models

Compound	CC50 (μM)	Reference
GHP-88309	>640	

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Mandatory Visualizations

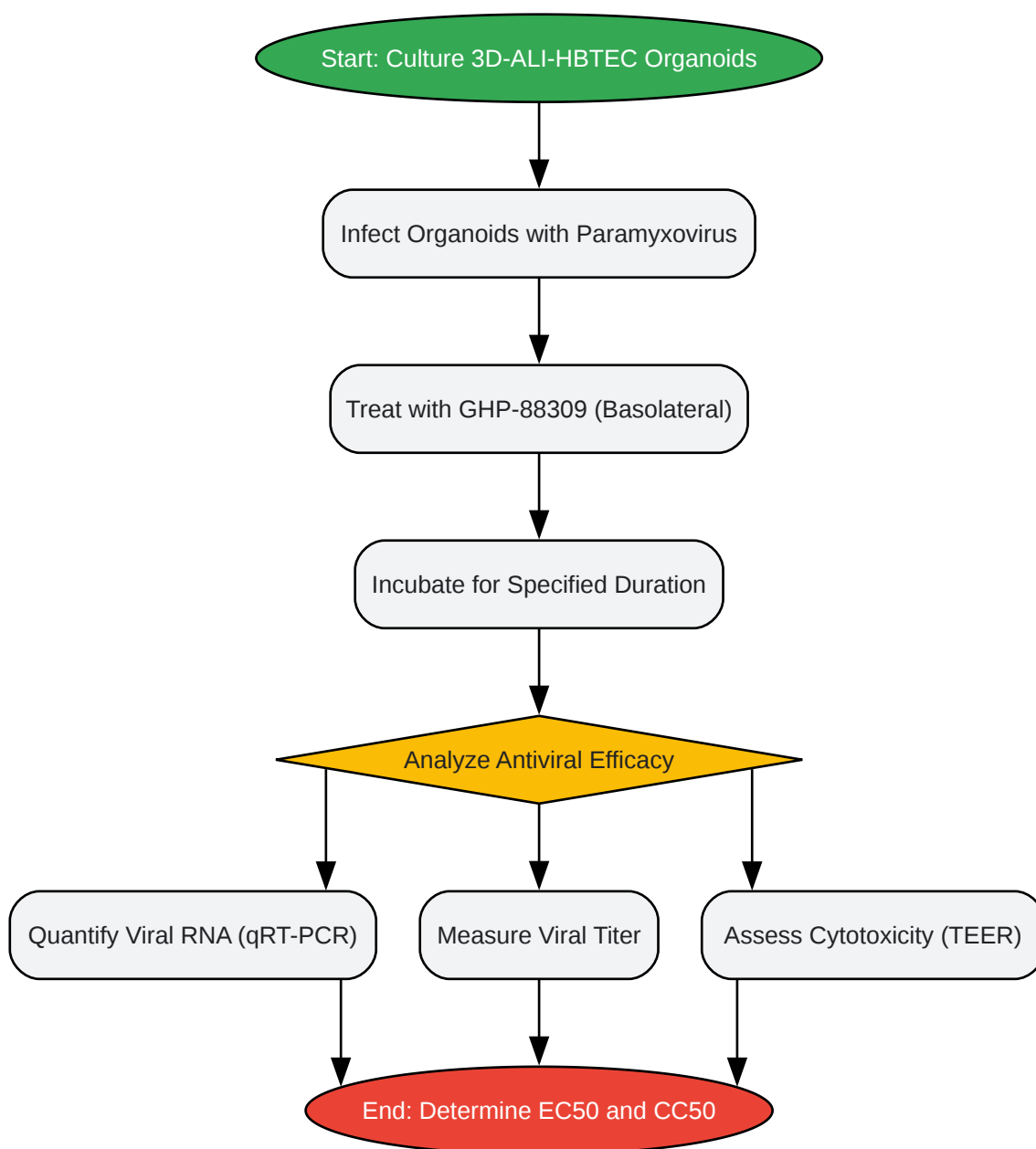
Signaling Pathway: GHP-88309 Mechanism of Action



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Caption: **GHP-88309** inhibits paramyxovirus replication by blocking RNA synthesis initiation.

Experimental Workflow: Antiviral Efficacy in Human Airway Organoids



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Caption: Workflow for evaluating **GHP-88309** efficacy in airway organoids.

Experimental Protocols

Protocol 1: Generation and Culture of 3D-ALI-HBTEC Organoids

This protocol is a generalized procedure based on established methods for generating well-differentiated primary human bronchial tracheal airway epithelium cultures at an air-liquid interface (ALI).

Materials:

- Primary human bronchial epithelial cells (HBECs)
- Bronchial epithelial cell growth medium
- ALI differentiation medium
- Matrigel or similar basement membrane matrix
- Transwell inserts (e.g., 6.5 mm with 0.4 μ m pore size)
- Cell culture plates (24-well)
- General cell culture reagents and equipment

Procedure:

- Expansion of HBECs: Culture primary HBECs in bronchial epithelial cell growth medium according to the supplier's instructions.
- Seeding on Transwells: Once confluent, detach the HBECs and seed them onto the apical surface of Transwell inserts pre-coated with a thin layer of Matrigel.
- Submerged Culture: Culture the cells in a submerged state with medium in both the apical and basolateral compartments until a confluent monolayer is formed.
- Initiation of ALI: Once confluent, remove the medium from the apical compartment to establish the air-liquid interface.
- Differentiation: Replace the medium in the basolateral compartment with ALI differentiation medium. Culture the cells for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated and secretory cells. Change the basolateral medium every 2-3 days.

Protocol 2: Evaluation of GHP-88309 Antiviral Efficacy

Materials:

- Differentiated 3D-ALI-HBTEC organoids
- Paramyxovirus stock (e.g., HPIV1, HPIV3)
- **GHP-88309** stock solution (dissolved in DMSO)
- ALI differentiation medium
- Reagents for viral RNA extraction and qRT-PCR
- Reagents for viral titration (e.g., TCID50 assay)

Procedure:

- Preparation of **GHP-88309** Dilutions: Prepare a serial dilution of **GHP-88309** in ALI differentiation medium to achieve the desired final concentrations. Include a vehicle control (DMSO).
- Infection: Infect the apical surface of the differentiated organoids with the paramyxovirus at a predetermined multiplicity of infection (MOI).
- Treatment: Following viral adsorption, add the prepared **GHP-88309** dilutions or vehicle control to the basolateral medium of the Transwell inserts.
- Incubation: Incubate the cultures at 37°C in a 5% CO2 incubator for the desired experimental duration (e.g., 48-72 hours).
- Sample Collection: At the end of the incubation period, collect the apical wash to determine viral titer and lyse the cells on the insert for RNA extraction.
- Viral RNA Quantification: Extract viral RNA from the cell lysates and perform qRT-PCR to quantify the levels of a specific viral gene.

- **Viral Titer Measurement:** Determine the infectious viral particle concentration in the apical wash using a standard viral titration method such as the TCID50 assay.
- **Data Analysis:** Calculate the EC50 value of **GHP-88309** by plotting the percentage of viral inhibition against the log of the drug concentration.

Protocol 3: Assessment of GHP-88309 Cytotoxicity

Materials:

- Differentiated 3D-ALI-HBTEC organoids
- **GHP-88309** stock solution
- ALI differentiation medium
- Epithelial volttohmmeter (EVOM) for Transepithelial Electrical Resistance (TEER) measurement

Procedure:

- **Organoid Preparation:** Use mature, differentiated 3D-ALI-HBTEC organoids with stable baseline TEER values.
- **Treatment:** Add serial dilutions of **GHP-88309** to the basolateral medium. Include a vehicle control.
- **TEER Measurement:** Measure the TEER across the epithelial layer at various time points (e.g., 24, 48, 72 hours) after the addition of the compound.
- **Data Analysis:** A significant drop in TEER values compared to the vehicle control indicates a loss of epithelial barrier integrity and suggests cytotoxicity. Calculate the CC50 value as the concentration of **GHP-88309** that causes a 50% reduction in TEER.

Conclusion

GHP-88309 is a promising antiviral candidate against a range of paramyxoviruses. The use of human airway organoid models provides a robust and physiologically relevant platform for the

preclinical evaluation of its efficacy and safety. The protocols and data presented here offer a framework for researchers to investigate **GHP-88309** and other novel antiviral compounds in a sophisticated in vitro system that closely mimics the human respiratory tract.

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References

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